4-Methylumbelliferyl nonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

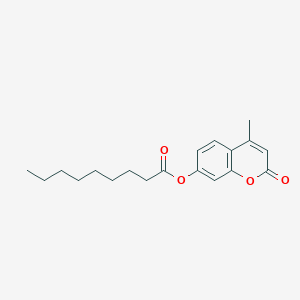

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-3-4-5-6-7-8-9-18(20)22-15-10-11-16-14(2)12-19(21)23-17(16)13-15/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIWAFZZKFSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171396 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-93-2 | |

| Record name | Nonanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylumbelliferyl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl nonanoate (B1231133) (4-MUN) is a fluorogenic substrate primarily utilized for the detection and quantification of esterase and lipase (B570770) activity.[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. Additionally, it explores the signaling pathways influenced by its hydrolysis product, 4-methylumbelliferone (B1674119) (4-MU), offering insights for researchers in drug development and cellular biology.

Core Concepts

4-Methylumbelliferyl nonanoate is a non-fluorescent molecule that, upon enzymatic cleavage by lipases or esterases, releases the highly fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction. This principle forms the basis of numerous enzymatic assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C19H24O4 | [1][][3] |

| Molecular Weight | 316.39 g/mol | [][3] |

| CAS Number | 18319-93-2 | [] |

| Appearance | White to off-white powder/solid | [] |

| Solubility | Soluble in water, acetone, and methanol. | [] |

| Storage Temperature | -20°C, protect from light. | [1][] |

| Purity | ≥95% | [] |

| Predicted Boiling Point | 453.2 ± 40.0 °C | [][3] |

| Predicted Density | 1.097 ± 0.06 g/cm³ | [][3] |

Applications in Research

The primary application of this compound is in the field of enzymology, specifically for the characterization of lipases and esterases. Its fluorogenic nature allows for highly sensitive assays suitable for high-throughput screening of enzyme inhibitors or for determining enzyme kinetics. It has also been noted for its utility in identifying certain species of Salmonella.[1]

Experimental Protocols

While a specific, standardized protocol for this compound is not extensively documented, the following is a robust, adaptable protocol derived from methodologies for structurally similar 4-methylumbelliferyl-based substrates, such as those with butyrate, palmitate, and heptanoate (B1214049) side chains.[4]

Lipase Activity Assay using this compound

1. Materials:

-

This compound (4-MUN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0 or 0.1 M phosphate (B84403) buffer, pH 7.0)

-

Lipase solution (enzyme of interest)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

2. Preparation of Reagents:

-

4-MUN Stock Solution: Prepare a 10 mM stock solution of 4-MUN in DMSO.

-

4-MUN Working Solution: Dilute the stock solution to the desired final concentration (e.g., 0.25 mM) in the assay buffer. Due to the hydrophobic nature of the nonanoate chain, the addition of a stabilizing agent like 0.006% (w/v) SDS may be necessary to prevent precipitation in aqueous solutions, similar to what is required for 4-methylumbelliferyl palmitate.[4]

-

Enzyme Dilutions: Prepare a series of dilutions of the lipase solution in the assay buffer to determine the optimal enzyme concentration.

3. Assay Procedure:

-

Add 50 µL of the enzyme solution to the wells of the 96-well plate.

-

For a negative control, add 50 µL of assay buffer without the enzyme to separate wells.

-

To initiate the reaction, add 50 µL of the 4-MUN working solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

The reaction can be stopped by adding a stop solution, such as 50 µL of 10% o-phosphoric acid.[4]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

4. Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

The rate of the reaction can be determined by taking kinetic readings over time.

-

A standard curve of 4-methylumbelliferone can be prepared to convert the relative fluorescence units (RFU) into the concentration of the product formed.[4]

Visualizations

Experimental Workflow for Lipase Assay

Caption: A generalized experimental workflow for a fluorometric lipase assay.

Signaling Pathways Influenced by 4-Methylumbelliferone

The enzymatic hydrolysis of this compound yields 4-methylumbelliferone (4-MU), a molecule known to exert biological effects, notably the inhibition of hyaluronic acid synthesis. Furthermore, studies have indicated that 4-MU can modulate key inflammatory signaling pathways. It has been shown to suppress the activation of spleen tyrosine kinase (Syk), which in turn affects downstream pathways including the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically JNK, p38, and ERK) and the NF-κB signaling pathway.

Caption: Signaling pathways modulated by 4-methylumbelliferone (4-MU).

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable tool for researchers studying lipolytic enzymes. Its fluorogenic properties enable sensitive and quantitative measurements of enzyme activity. Furthermore, the biological activity of its hydrolysis product, 4-methylumbelliferone, in modulating key signaling pathways presents opportunities for its use in drug discovery and the study of cellular inflammation. This guide provides the foundational knowledge and protocols to effectively utilize this compound in a research setting.

References

4-Methylumbelliferyl Nonanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl nonanoate (B1231133) (4-MUN) is a fluorogenic substrate widely utilized in biochemical assays for the detection of esterase and lipase (B570770) activity. Its utility lies in the enzymatic cleavage of the nonanoate group, which releases the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). This document provides a detailed overview of the chemical properties, synthesis, and applications of 4-Methylumbelliferyl nonanoate, with a focus on experimental protocols and the biological significance of its hydrolysis product.

Chemical and Physical Properties

This compound is a synthetic coumarin (B35378) derivative. The core chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₄ | [1] |

| Molecular Weight | 316.39 g/mol | [1] |

| CAS Number | 18319-93-2 | [2][3] |

| IUPAC Name | (4-methyl-2-oxo-2H-chromen-7-yl) nonanoate | - |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Predicted Boiling Point | 453.2 ± 40.0 °C | [2] |

| Melting Point | Not available. (Related compound 4-Methylumbelliferyl heptanoate (B1214049) melts at 41-42 °C) | [4] |

| Solubility | Soluble in water, acetone, and methanol. For related compounds: Soluble in DMSO (up to 115 mg/mL for the galactopyranoside derivative) and pyridine (B92270) (50 mg/mL for the heptanoate derivative). Insoluble in 95% ethanol. | [3][4] |

| Storage | Store at -20°C or +4°C, protected from light and moisture. | [2][3] |

Table 1: Chemical and Physical Properties of this compound

Spectral Properties

This compound itself is non-fluorescent. Enzymatic hydrolysis yields 4-methylumbelliferone, which exhibits strong blue fluorescence.

| Property | Wavelength (nm) | Conditions | Reference |

| Excitation (Ex) | ~366 | - | [3] |

| Emission (Em) | ~485 | Blue fluorescence | [3] |

Table 2: Spectral Properties of the Hydrolysis Product, 4-Methylumbelliferone

Synthesis

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

General Lipase/Esterase Activity Assay

This protocol is a generalized procedure based on assays for similar 4-methylumbelliferyl esters and can be adapted for this compound.

Materials:

-

This compound (substrate)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

-

Enzyme solution (lipase or esterase)

-

Stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.25 mM). Note that for longer chain fatty acid esters, the addition of a stabilizing agent like SDS (e.g., 0.006% w/v) and warming to 37°C may be necessary to ensure solubility.[5]

-

Enzyme Preparation: Prepare dilutions of the enzyme in the assay buffer.

-

Assay:

-

Add 50 µL of the enzyme solution to each well of the microplate.

-

To initiate the reaction, add 50 µL of the working substrate solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

-

Stopping the Reaction: Add 100 µL of the stop solution to each well. This raises the pH, which enhances the fluorescence of the liberated 4-methylumbelliferone.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation at approximately 365 nm and emission at approximately 445 nm.

-

Standard Curve: A standard curve should be prepared using known concentrations of 4-methylumbelliferone to quantify the amount of product formed.

References

- 1. NONANOIC ACID 4-METHYLUMBELLIFERYL ESTER-Molbase [molbase.com]

- 2. This compound | 18319-93-2 [amp.chemicalbook.com]

- 3. This compound - CAS-Number 18319-93-2 - Order from Chemodex [chemodex.com]

- 4. 4-Methylumbelliferyl heptanoate =95 GC 18319-92-1 [sigmaaldrich.com]

- 5. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Principle and Application of 4-Methylumbelliferyl Nonanoate in Fluorometric Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind the use of 4-Methylumbelliferyl nonanoate (B1231133) (4-MUN) as a fluorogenic substrate. It covers the mechanism of fluorescence generation, key quantitative characteristics of the resulting fluorophore, and a detailed protocol for its application in enzyme activity assays.

Core Principle of Fluorescence Generation

4-Methylumbelliferyl nonanoate (4-MUN) is a fluorogenic substrate designed to measure the activity of esterase and lipase (B570770) enzymes.[1][2] The fundamental principle of the assay is based on an enzyme-mediated hydrolysis reaction that converts the non-fluorescent substrate into a highly fluorescent product.

The process unfolds in two key steps:

-

Enzymatic Cleavage : In its native state, the 4-MUN molecule is essentially non-fluorescent. When introduced to a sample containing a hydrolase enzyme, such as a lipase or esterase, the enzyme catalyzes the cleavage of the ester bond linking the nonanoate group to the 4-methylumbelliferyl core.[1][3][4]

-

Fluorophore Release : This hydrolysis reaction releases two products: nonanoic acid and the fluorescent compound 4-methylumbelliferone (4-MU) , also known as hymecromone.[1][5] The liberated 4-MU is a potent fluorophore that emits a bright blue fluorescence when excited by ultraviolet (UV) light.[1][3]

The intensity of the fluorescence produced is directly proportional to the concentration of 4-MU, which in turn is a direct measure of the enzymatic activity in the sample.[3] This relationship allows for the sensitive quantification of enzyme kinetics, inhibitor screening, and other biochemical analyses.

Caption: Enzymatic cleavage of non-fluorescent 4-MUN to produce the fluorescent 4-MU.

Physicochemical and Fluorescent Properties of 4-Methylumbelliferone (4-MU)

The utility of 4-MUN as a substrate is entirely dependent on the distinct and measurable properties of its fluorescent product, 4-MU. The fluorescence of 4-MU is highly dependent on pH.[5][6] It exhibits weak fluorescence at neutral pH and reaches its maximum intensity in alkaline conditions, typically at a pH of 10 or greater.[6] At pH 10.3, its fluorescence is approximately 100 times more intense than at pH 7.4.[6] This characteristic is critical for assay design, as reactions are often stopped and measured in a high-pH buffer to maximize signal detection.

The key parameters for the 4-MU fluorophore are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₃ | [6][7] |

| Molecular Weight | 176.2 g/mol | [6][7] |

| pKa (7-hydroxyl group) | 7.79 | [6] |

| Excitation (λex) | ~360-365 nm (at pH > 9) | [3][6][8] |

| ~320 nm (at acidic pH) | [4][5] | |

| Emission (λem) | ~445-450 nm | [5][6][8] |

| Quantum Yield (ΦF) | 0.95 (at pH 9.75) | [9] |

Detailed Experimental Protocol: Generic Lipase/Esterase Assay

This section provides a standardized methodology for quantifying lipase or esterase activity using 4-MUN. This protocol is adaptable for use in 96-well microplates, making it suitable for high-throughput screening.

Objective: To quantify the enzymatic activity of a lipase or esterase by measuring the rate of 4-MU production from the 4-MUN substrate.

Materials:

-

This compound (4-MUN)

-

Enzyme source (e.g., purified protein, cell lysate, or biological fluid)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock preparation[10]

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0[10]

-

Stop Solution: 0.1 M Glycine-NaOH, pH 10.3[6]

-

4-Methylumbelliferone (4-MU) standard

-

Opaque, black 96-well microplates (µCLEAR®, flat bottom)[10]

-

Incubator set to 37°C

-

Fluorescence microplate reader

Experimental Workflow:

Caption: Standard experimental workflow for a 4-MUN based enzyme activity assay.

Procedure:

-

Reagent Preparation:

-

4-MUN Stock (10 mM): Dissolve the appropriate amount of 4-MUN in 100% DMSO to create a 10 mM stock solution. Store protected from light at -20°C.[2][10]

-

4-MUN Working Solution: Just before use, dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 0.25 mM).[10] Note that the optimal substrate concentration may need to be determined empirically.

-

Enzyme Dilutions: Prepare serial dilutions of your enzyme source in ice-cold Assay Buffer.

-

4-MU Standard Curve: Prepare a series of known concentrations of 4-MU (e.g., 0 µM to 50 µM) in a mixture of Assay Buffer and Stop Solution, mimicking the final conditions of the assay wells.[10]

-

-

Assay Protocol:

-

Dispense Assay Buffer into the wells of a black 96-well plate.

-

Add a specific volume of the diluted enzyme solution to the designated "sample" wells. For "blank" or "negative control" wells, add only Assay Buffer.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the enzymatic reaction by adding the 4-MUN working solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[10] The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the Stop Solution to every well. This will raise the pH, halting the enzyme and maximizing the 4-MU fluorescence.[6]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader set to an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis and Calculation:

-

Plot the fluorescence readings from the 4-MU standards against their known concentrations to generate a standard curve.

-

Subtract the average fluorescence value of the blank wells from the sample wells to correct for background fluorescence.

-

Use the linear regression equation from the standard curve to convert the corrected fluorescence intensity of your samples into the concentration of 4-MU produced (in µM).

-

Calculate the enzyme activity using the following formula:

Activity (U/mL) = ( [4-MU produced in µM] / incubation time in min ) * (Total Assay Volume in mL / Enzyme Volume in mL)

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The Chemistry of 4-Methylumbelliferone: Exploring the Science Behind It | The Longevity Specialists [thelongevityspecialists.com]

- 8. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Hydrolysis of 4-Methylumbelliferyl Nonanoate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl nonanoate (B1231133) (4-MUN) is a synthetic fluorogenic substrate widely employed in biochemical assays to detect and quantify the activity of various esterases and lipases.[1][2] Its utility lies in the enzymatic cleavage of the nonanoate ester bond, which releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU).[1] This reaction provides a sensitive and continuous method for monitoring enzyme kinetics, screening for inhibitors, and assessing the biological activity of enzyme-containing samples. This guide provides an in-depth overview of the mechanism of enzyme action on 4-MUN, detailed experimental protocols, and the broader biological context of this valuable research tool.

Mechanism of Action: Enzymatic Hydrolysis

The core mechanism of enzyme action on 4-Methylumbelliferyl nonanoate is a hydrolysis reaction. Esterase or lipase (B570770) enzymes catalyze the cleavage of the ester bond linking the nonanoic acid moiety to the hydroxyl group of 4-methylumbelliferone. This reaction yields two products: nonanoic acid and 4-methylumbelliferone (4-MU).[1]

While 4-MUN is essentially non-fluorescent, the product 4-MU exhibits strong blue fluorescence under ultraviolet (UV) light.[1] The fluorescence intensity of 4-MU is pH-dependent, with a significant increase in quantum yield at alkaline pH (above pH 9).[3][4] The excitation maximum for 4-MU is approximately 360-365 nm, and the emission maximum is around 445-450 nm.[3][5] This change in fluorescence upon enzymatic cleavage allows for real-time, quantitative measurement of enzyme activity.

Figure 1: Enzymatic hydrolysis of this compound (4-MUN).

Enzymes Acting on this compound

A variety of enzymes classified as esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) can hydrolyze 4-MUN and its structural analogs. The suitability of 4-MUN as a substrate depends on the specific enzyme's substrate-binding pocket and its affinity for the nonanoate fatty acid chain. Enzymes known to act on 4-methylumbelliferyl esters include pancreatic lipases, carboxyl esterases, and various microbial lipases.[1][6]

Quantitative Data: Enzyme Kinetic Parameters

The efficiency of an enzyme's action on 4-MUN is described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or turnover number (kcat).[7][8] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.[8] A lower Km value signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[9]

Quantitative data for specific enzymes with 4-MUN is often dispersed in literature and highly dependent on assay conditions (pH, temperature, buffer composition). The following table provides an illustrative structure for compiling such data.

| Enzyme Source | Enzyme Type | Km (µM) | Vmax or kcat | Optimal pH | Optimal Temp. (°C) | Reference |

| Porcine Pancreas | Lipase | Data not available | Data not available | ~7.0 - 8.5 | 37 - 45 | Hypothetical |

| Candida rugosa | Lipase | Data not available | Data not available | ~7.0 | 37 | [10] |

| Oat Grain | Esterase/Lipase | Data not available | Data not available | ~6.5 - 7.5 | 23 - 26 | [11] |

| Human Leukocytes | Acid Lipase | Data not available | Data not available | Acidic | 37 | [1] |

Experimental Protocols

General Protocol for Enzyme Activity Assay using 4-MUN

This protocol provides a general framework for measuring esterase or lipase activity in a 96-well plate format suitable for high-throughput screening.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer based on the enzyme's optimal pH (e.g., 50 mM Sodium Phosphate, pH 7.0).

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethylene (B1197577) glycol monomethyl ether to create a concentrated stock (e.g., 10-25 mM).[10][12] Note that some protocols may require creating an emulsion.[12]

-

Enzyme Solution: Dilute the enzyme sample (e.g., purified enzyme, cell lysate, or biological fluid) to the desired concentration in cold assay buffer immediately before use.

-

Stop Solution: Prepare a high-pH buffer to terminate the reaction and maximize the fluorescence of the 4-MU product (e.g., 0.1-0.2 M Glycine-NaOH, pH 10.0-10.7).[3][13]

-

4-MU Standard Curve: Prepare a series of known concentrations of 4-methylumbelliferone in the assay buffer with the stop solution to convert relative fluorescence units (RFU) to molar amounts of product.[10]

2. Assay Procedure:

-

Add a defined volume of assay buffer to each well of a black, flat-bottom 96-well microplate.[10]

-

Add the enzyme solution to the appropriate wells. Include wells for a "no-enzyme" control to measure background substrate hydrolysis.

-

To initiate the reaction, add the 4-MUN substrate solution to all wells. The final concentration of the substrate should ideally be optimized, but a starting point could be in the range of 100-250 µM.[10]

-

Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).[10][13] The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the stop solution to each well.[10]

-

Measure the fluorescence using a microplate reader with excitation set to ~360 nm and emission set to ~450 nm.[5][14]

3. Data Analysis:

-

Subtract the average fluorescence of the "no-enzyme" blank from all other readings.

-

Use the 4-MU standard curve to convert the corrected RFU values into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as moles of product formed per unit of time per amount of enzyme (e.g., µmol/min/mg).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening potential enzyme inhibitors using the 4-MUN assay.

Figure 2: Workflow for high-throughput screening of enzyme inhibitors.

Biological Relevance and Signaling Context

While the hydrolysis of 4-MUN is an in vitro tool, the enzymes it detects play critical roles in numerous physiological and pathological processes.

-

Lipid Metabolism: Lipases are fundamental to the digestion, transport, and processing of lipids. Dysregulation of lipase activity is associated with metabolic disorders such as obesity, diabetes, and atherosclerosis.

-

Neurobiology: Certain esterases, like acetylcholinesterase, are vital for neurotransmission. Assays using analogous substrates help in the development of drugs for neurological conditions like Alzheimer's disease.

-

Cancer: Some lipases and esterases are overexpressed in various cancers and are involved in tumor growth, metastasis, and the promotion of an acidic tumor microenvironment. These enzymes are therefore targets for cancer therapy and diagnostics.

-

Infectious Disease: Microbial lipases can be virulence factors, aiding pathogens in host invasion and nutrient acquisition. Screening for inhibitors of these microbial enzymes is a strategy for developing new anti-infective agents.

The diagram below illustrates the logical relationship between the measurement of lipase/esterase activity and its application in a drug discovery context targeting a disease state.

Figure 3: Role of 4-MUN assay in a drug discovery pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 18319-93-2 | M-5744 [biosynth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 6. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 7. Enzyme Kinetics 4 to 6 [iubmb.qmul.ac.uk]

- 8. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purity of 4-Methylumbelliferyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 4-Methylumbelliferyl nonanoate (B1231133), a fluorogenic substrate widely utilized in enzymatic assays. The methodologies detailed herein are designed to facilitate the production of high-purity material suitable for sensitive and reproducible experimental work.

Synthesis of 4-Methylumbelliferyl Nonanoate

The synthesis of this compound is most effectively achieved through the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Methylumbelliferone

-

Nonanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve 4-methylumbelliferone (1 equivalent) and nonanoic acid (1.1 equivalents) in anhydrous dichloromethane.

-

Add 4-(dimethylamino)pyridine (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by column chromatography on silica gel to remove any remaining starting materials, DCU, and other by-products.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Purity and Characterization

The purity of the synthesized this compound should be assessed, and its identity confirmed using various analytical techniques. Commercial suppliers often report a purity of ≥98% as determined by HPLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Table 1: HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 10 µL |

| Expected Purity | ≥ 98% |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.5 (d, 1H, coumarin), ~7.0 (m, 2H, coumarin), ~6.2 (s, 1H, coumarin), ~2.6 (t, 2H, -C(=O)CH₂-), ~2.4 (s, 3H, -CH₃), ~1.7 (m, 2H, -C(=O)CH₂CH₂-), ~1.3 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (C=O, ester), ~161 (C=O, lactone), ~155, ~152, ~143, ~113, ~112, ~110, ~102 (coumarin carbons), ~34 (-C(=O)CH₂-), ~32, ~29 (x3), ~25, ~23 (aliphatic carbons), ~18 (-CH₃), ~14 (-CH₂CH₃) |

| Mass Spec (ESI+) | m/z: 317.17 [M+H]⁺, 339.15 [M+Na]⁺ |

Note: The predicted NMR chemical shifts are based on the known spectra of 4-methylumbelliferone and nonanoic acid derivatives and may vary slightly based on experimental conditions.

Conclusion

This technical guide provides a robust and reproducible methodology for the synthesis and purification of high-purity this compound. The detailed protocols and analytical parameters will aid researchers in obtaining a well-characterized fluorogenic substrate, which is essential for accurate and reliable enzymatic studies in drug discovery and development.

The Discovery and Application of 4-Methylumbelliferyl Nonanoate: A Fluorogenic Substrate for Esterase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl nonanoate (B1231133) (4-MUN) is a fluorogenic substrate utilized to detect and quantify esterase activity. This compound belongs to a class of substrates that, upon enzymatic cleavage, release the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence provides a sensitive and continuous method for measuring enzyme kinetics, screening for enzyme inhibitors, and assessing cellular activity. This technical guide provides a comprehensive overview of 4-MUN, including its discovery, synthesis, experimental protocols, and applications in research and drug development.

Core Concepts

At the heart of 4-MUN's utility is the enzymatic hydrolysis of its ester bond by esterases. In its native state, 4-MUN is a non-fluorescent molecule. However, when an esterase cleaves the nonanoate group, it liberates 4-methylumbelliferone (4-MU). When excited by light at approximately 365 nm, 4-MU emits a strong blue fluorescence at around 445-460 nm.[1] The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the level of esterase activity.

Enzymatic Reaction

Figure 1: Enzymatic cleavage of 4-Methylumbelliferyl Nonanoate.

Data Presentation

While specific kinetic data for this compound is not extensively published, the following tables present representative data for other 4-methylumbelliferyl ester substrates to illustrate the typical parameters measured.

Table 1: Representative Kinetic Parameters of 4-Methylumbelliferyl Esters with Esterases

| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Source |

| 4-Methylumbelliferyl Butyrate | Honey Bee Larval Esterase | Not specified | Not specified | [2] |

| 4-Methylumbelliferyl Oleate (B1233923) | Human Acid Lipase (B570770) | Not specified | Not specified | [3] |

| 4-Methylumbelliferyl Heptanoate | Ureibacillus thermosphaericus Lipase | Not specified | Not specified | [4] |

Table 2: Representative IC50 Values for Esterase Inhibitors

| Inhibitor | Enzyme | Substrate | IC50 (µM) | Source |

| Bisphenol A | SV40 Large T Antigen ATPase | ATP | 41 | |

| Various Compounds | Paramyxovirus | Not specified | <15.3 | [5] |

Experimental Protocols

Synthesis of 4-Methylumbelliferyl Esters (Representative Protocol)

Materials:

-

4-Methylumbelliferone

-

Nonanoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-methylumbelliferone (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of nonanoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.

-

Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

High-Throughput Screening (HTS) Assay for Esterase Inhibitors

This protocol provides a general workflow for screening a compound library for potential esterase inhibitors using 4-MUN.

Materials:

-

Esterase enzyme solution (e.g., porcine liver esterase)

-

This compound (4-MUN) stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Compound library plates (e.g., 384-well format)

-

Positive control (known esterase inhibitor)

-

Negative control (DMSO)

-

Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well assay plate. Include wells with the positive control and negative control (DMSO).

-

Enzyme Addition: Add the esterase enzyme solution diluted in assay buffer to all wells of the assay plate.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the 4-MUN substrate solution (diluted in assay buffer to the final desired concentration) to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Normalize the data to the negative control (100% activity) and the positive control (0% activity).

-

Identify "hits" as compounds that inhibit the enzyme activity above a certain threshold (e.g., >50% inhibition).

-

For confirmed hits, perform dose-response experiments to determine the IC50 value.

-

Figure 2: High-Throughput Screening Workflow for Esterase Inhibitors.

Signaling Pathway Context

While 4-MUN is a direct substrate for esterases, its product, 4-methylumbelliferone (4-MU), has been shown to have biological activity and can influence various signaling pathways.[5][6][7] For instance, 4-MU has been reported to suppress FcεRI-mediated mast cell activation.[5] In this context, esterase activity, which could be measured using 4-MUN, might play a role in modulating the local concentrations of signaling lipids or other ester-containing molecules that influence this pathway.

Figure 3: Potential influence of 4-MU on FcεRI-mediated mast cell signaling.

Conclusion

This compound serves as a valuable tool for the sensitive and continuous measurement of esterase activity. Its application in high-throughput screening facilitates the discovery of novel enzyme inhibitors, which is crucial for drug development programs targeting esterases. Furthermore, the biological activity of its cleavage product, 4-methylumbelliferone, opens up possibilities for investigating the role of esterases in complex cellular signaling pathways. This guide provides the foundational knowledge and protocols for researchers to effectively utilize 4-MUN in their scientific endeavors.

References

- 1. Efficient synthesis of 4-methylumbelliferyl dihydroferulate - Lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of the hydrolysis of 4-methylumbelliferyl oleate by acid lipase and cholesteryl oleate by acid cholesteryl esterase in human leucocytes, fibroblasts and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylumbelliferyl Nonanoate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of 4-Methylumbelliferyl nonanoate (B1231133), a fluorogenic substrate widely utilized in biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols for its use, and a visualization of the typical assay workflow.

Core Physical and Chemical Characteristics

4-Methylumbelliferyl nonanoate (4-MUN) is a non-fluorescent ester that, upon enzymatic cleavage by esterases and lipases, yields the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). This property makes it a valuable tool for the sensitive detection and quantification of lipolytic activity in various biological samples.

| Property | Value |

| CAS Number | 18319-93-2 |

| Molecular Formula | C₁₉H₂₄O₄ |

| Molecular Weight | 316.39 g/mol [1][2] |

| Appearance | White to off-white powder[2] |

| Purity | ≥95% to ≥98% (HPLC) |

| Melting Point | 47-50 °C |

| Boiling Point (Predicted) | 453.2 ± 40.0 °C[2] |

| Solubility | Soluble in water, acetone, and methanol.[2] Also soluble in organic solvents like DMSO and dimethylformamide.[3] |

| Storage Conditions | Store at -20°C, protected from light and moisture.[2][4] Stable for at least 2 years under these conditions. |

Enzymatic Hydrolysis and Fluorogenic Detection

The primary application of this compound is in the fluorometric assay of lipase (B570770) and esterase activity. The enzymatic reaction involves the hydrolysis of the nonanoate ester bond, releasing the fatty acid (nonanoic acid) and the fluorescent coumarin (B35378) derivative, 4-methylumbelliferone.

The released 4-methylumbelliferone exhibits strong blue fluorescence under UV light. The fluorescence intensity is pH-dependent, with optimal emission in the alkaline range. The typical excitation and emission maxima for 4-methylumbelliferone are around 360-370 nm and 440-470 nm, respectively.[5] This allows for highly sensitive detection of enzymatic activity.

Experimental Protocols

Below is a generalized, detailed methodology for a fluorometric lipase/esterase assay using this compound. This protocol is synthesized from various sources describing the use of 4-methylumbelliferyl-based substrates.[1][4]

I. Reagent Preparation

-

Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.

-

Assay Buffer: A suitable buffer is required to maintain the optimal pH for the enzyme being assayed. A common choice is a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0). The buffer may need to be optimized depending on the specific enzyme.

-

Enzyme Solution: Prepare the enzyme solution (e.g., cell lysate, purified enzyme) in the assay buffer. The concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.

-

Stop Solution: A stop solution is used to terminate the enzymatic reaction. This can be a solution that drastically changes the pH, such as 0.2 M sodium carbonate or a specific inhibitor of the enzyme being studied.

-

4-Methylumbelliferone Standard Curve: To quantify the enzymatic activity, a standard curve of known concentrations of 4-methylumbelliferone in the assay buffer is required.

II. Assay Procedure

-

Reaction Setup: In a 96-well black microplate, add the enzyme solution to each well.

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.

-

Initiation of Reaction: To start the reaction, add the this compound substrate solution to each well. The final substrate concentration needs to be optimized for the specific enzyme, but a starting point could be in the range of 10-100 µM.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be chosen to ensure the reaction remains in the linear phase.

-

Termination of Reaction: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 365 nm and emission at approximately 445 nm.

III. Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the 4-methylumbelliferone standards against their concentrations to generate a standard curve.

-

Calculation of Activity: Use the standard curve to determine the concentration of 4-methylumbelliferone produced in each sample. The enzymatic activity can then be calculated and expressed in units such as nmol/min/mg of protein.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a lipase/esterase assay using this compound.

Caption: Experimental workflow for a fluorometric lipase/esterase assay.

This in-depth guide provides essential information for the effective utilization of this compound in research and development. Its reliable fluorogenic properties make it an indispensable tool for the study of lipolytic enzymes.

References

- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of Methylumbeliferyl Substrate Proxies for Esterase Activities as Indicator for Microbial Oil Degradation in the Ocean: Evidence from Observations in the Aftermath of the Deepwater Horizon Oil Spill (Gulf of Mexico) [mdpi.com]

- 4. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methylumbelliferyl Nonanoate for Detecting Lipase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 4-Methylumbelliferyl nonanoate (B1231133) (4-MUN), a fluorogenic substrate, for the sensitive and continuous monitoring of lipase (B570770) activity. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a critical class of enzymes involved in lipid metabolism, and their activity is a key area of study in various fields, from biotechnology to drug discovery for conditions like obesity and hyperlipidemia.[1] The 4-MUN assay offers a high-throughput, sensitive, and reliable method for characterizing lipase kinetics and screening for potential inhibitors.

Core Principle and Mechanism of Action

The assay is based on a straightforward enzymatic reaction. 4-Methylumbelliferyl nonanoate is a non-fluorescent molecule. In the presence of a lipase, the enzyme catalyzes the hydrolysis of the ester bond linking the nonanoate fatty acid chain to the 4-methylumbelliferone (B1674119) (4-MU) fluorophore.[2][3] This cleavage releases 4-MU, a highly fluorescent compound that can be readily detected. The rate of increase in fluorescence intensity is directly proportional to the lipase activity under specific assay conditions.[4]

Physicochemical and Spectroscopic Properties

Proper handling and detection of the substrate and its fluorescent product are critical for a successful assay. The key properties are summarized below.

| Parameter | This compound (Substrate) | 4-Methylumbelliferone (Product) | Reference |

| Synonyms | Heptanoic acid 4-methylumbelliferyl ester | 7-Hydroxy-4-methylcoumarin | [1] |

| Molecular Formula | C₁₇H₂₀O₄ | C₁₀H₈O₃ | [5] |

| Molecular Weight | 288.34 g/mol | 176.17 g/mol | [5] |

| Appearance | Crystalline solid | Crystalline solid | [6] |

| Solubility | Soluble in DMSO, DMF, Ethanol | Soluble in DMSO, aqueous buffers (pH > 7.5) | [1][5][6] |

| Fluorescence | Non-fluorescent | Highly fluorescent | [4] |

| Excitation (λex) | N/A | ~320 - 365 nm | [1][2][5] |

| Emission (λem) | N/A | ~445 - 472 nm | [1][2][5] |

Experimental Protocols

The following sections provide detailed methodologies for performing lipase activity assays using 4-MUN. These protocols can be adapted for various lipase sources, including purified enzymes, cell lysates, and biological fluids.

-

Assay Buffer : Prepare a suitable buffer based on the optimal pH of the target lipase. A common choice is 50 mM Tris-HCl or phosphate (B84403) buffer at a pH between 7.0 and 8.0.[1][7]

-

4-MUN Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this solution in small aliquots at -20°C, protected from light.[1] High background fluorescence can indicate decomposition of the substrate.[8]

-

Enzyme Solution : Prepare the lipase solution by diluting the enzyme in ice-cold assay buffer to the desired concentration immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Stop Solution (Optional) : For endpoint assays, a stop solution is required. A common choice is 100 mM glycine-carbonate buffer (pH 10.5) or 10% o-phosphoric acid. The alkaline stop buffer also serves to maximize the fluorescence of the 4-MU product.[1]

-

4-MU Standard Solution : To quantify the lipase activity (i.e., convert relative fluorescence units to moles of product), prepare a standard curve using 4-Methylumbelliferone. Dissolve 4-MU in DMSO to make a 1 mM stock solution. Prepare a series of dilutions in the assay buffer (e.g., from 1 µM to 100 µM) to generate a standard curve.[1]

The overall process for a typical lipase assay is straightforward and adaptable to a high-throughput 96-well plate format.

This protocol is adapted from methods used for similar 4-MU substrates.[1]

-

Prepare 4-MUN Working Solution : Dilute the 10 mM 4-MUN stock solution in assay buffer to a final concentration of 0.25 mM. For substrates with poor aqueous solubility, the addition of a stabilizing agent like 0.006% (w/v) SDS may be necessary.[1]

-

Set Up Plate :

-

Sample Wells : Add 50 µL of the diluted enzyme solution to the wells of a black, flat-bottom 96-well microplate.

-

Blank Wells : Add 50 µL of assay buffer without the enzyme to control for substrate auto-hydrolysis.

-

Standard Curve Wells : Add 50 µL of each 4-MU standard dilution.

-

-

Pre-incubation : Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction : Add 50 µL of the pre-warmed 0.25 mM 4-MUN working solution to the sample and blank wells. The total reaction volume will be 100 µL.

-

Incubation : Incubate the plate at 37°C for a set period (e.g., 25 minutes). The incubation time should be within the linear range of the reaction.

-

Measurement :

-

Kinetic Assay : Measure the fluorescence every 1-2 minutes using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

Endpoint Assay : After incubation, stop the reaction by adding 50 µL of stop solution. Measure the final fluorescence.

-

-

Calculation :

-

Subtract the fluorescence reading of the blank wells from the sample wells.

-

Use the linear regression equation from the 4-MU standard curve to convert the fluorescence intensity (RFU) into the concentration of 4-MU produced (µM).

-

Calculate the lipase activity, typically expressed as µmol of product formed per minute per mg of enzyme (U/mg).

-

Data Presentation and Interpretation

Quantitative data is essential for characterizing enzyme behavior. The following tables provide examples of typical parameters measured using 4-MU based substrates.

Table 2: Typical Assay Parameters for Lipases from Various Sources

| Lipase Source | Optimal pH | Optimal Temperature (°C) | Substrate Used | Reference |

| Candida rugosa | 7.0 | 37 - 45 | 4-MUB / 4-MUP | [1] |

| Pseudomonas sp. | 8.0 | 40 | pNPP* | [7] |

| Pseudomonas aeruginosa | 7.0 | 35 | N/A | [9] |

| Human Pancreatic Lipase | ~8.0 | 37 | 4-MUO | [10] |

| Lipoprotein Lipase | 8.0 | 37 | EnzChek** | [11] |

*p-nitrophenyl palmitate, a colorimetric substrate. **A BODIPY-based fluorescent triglyceride substrate.

Table 3: Example Kinetic and Inhibition Data Using 4-MU Substrates

| Parameter | Lipase | Value | Substrate | Reference |

| Km | Lipoprotein Lipase | 1.36 µM | EnzChek | [11] |

| Vmax | Lipoprotein Lipase | 0.89 µmol/ml/min | EnzChek | [11] |

| IC₅₀ (Tropolone) | Candida rugosa Lipase | 395 µM | 4-MUB | [1] |

| IC₅₀ (Tropolone) | Candida rugosa Lipase | 375 µM | 4-MUP | [1] |

**Data from a comparable fluorescent lipase substrate, illustrating the type of parameters that can be determined.

Application: Screening for Lipase Inhibitors

The 4-MUN assay is highly suitable for high-throughput screening (HTS) of potential lipase inhibitors, which is a key strategy in the development of drugs for obesity.[12]

The protocol is similar to the general assay, with the addition of a pre-incubation step where the enzyme and inhibitor are mixed before the substrate is added. A known lipase inhibitor, such as Orlistat, should be used as a positive control.

Conclusion

The this compound assay is a robust, sensitive, and versatile tool for the study of lipase activity. Its compatibility with high-throughput formats makes it invaluable for applications in drug discovery, enzyme characterization, and diagnostics. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively implement this powerful technique to advance their scientific objectives.

References

- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 18319-93-2 | M-5744 [biosynth.com]

- 4. Hydrolysis of 4-methylumbelliferyl butyrate: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]

- 5. 4-Methylumbelliferyl heptanoate, Fluorogenic lipase substrate (CAS 18319-92-1) | Abcam [abcam.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. AID 1428459 - Inhibition of human pancreatic lipase using 4-methylumbelliferyl oleate as substrate after 30 mins by fluorometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 4-Methylumbelliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (B1674119) (4-MU), also known as hymecromone, is a coumarin (B35378) derivative widely utilized in biomedical research and drug development. Its intrinsic fluorescence, which is highly sensitive to environmental pH, makes it an invaluable tool as a fluorescent indicator and a substrate for detecting enzymatic activity. This technical guide provides a comprehensive overview of the core spectral properties of 4-methylumbelliferone, detailed experimental protocols for their characterization, and a visualization of its role in a key biological pathway.

Core Spectral Properties of 4-Methylumbelliferone

The spectral characteristics of 4-methylumbelliferone are significantly influenced by solvent and pH. In its protonated form, at neutral or acidic pH, the molecule exhibits distinct absorption and emission profiles compared to its deprotonated (phenolic) form, which is favored in alkaline conditions. This pH-dependent fluorescence is a key feature of its utility.

Data Presentation: Spectroscopic Characteristics

The following tables summarize the key quantitative spectral data for 4-methylumbelliferone compiled from various sources.

Table 1: Absorption and Emission Maxima of 4-Methylumbelliferone in Various Solvents and pH Conditions

| Solvent/Condition | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | pH |

| Methanol (B129727) | 322.5 | - | - |

| Ethanol | 372 | 445 | - |

| Water | 380 | 454 | - |

| 0.15 M Glycine (B1666218) Buffer | 365 | 445 | 10.2 |

| Aqueous Solution | 320 | 445 | 5.98 |

| Aqueous Solution | 360 | 449 | > 9 |

| Low pH (1.97-6.72) | 320 | 445 | 1.97-6.72 |

| High pH (7.12-10.3) | 360 | 455 | 7.12-10.3 |

Table 2: Quantum Yields and Molar Absorptivity of 4-Methylumbelliferone

| Parameter | Value | Conditions |

| Fluorescence Quantum Yield (ΦF) | 0.74 | pH 5.98[1] |

| Fluorescence Quantum Yield (ΦF) | 0.95 | pH 9.75[1] |

| Fluorescence Quantum Yield (ΦF) | 0.63 | 0.1 M Phosphate (B84403) Buffer, pH 10[2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the spectral characterization of 4-methylumbelliferone.

Protocol 1: Determination of Absorption and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of 4-methylumbelliferone using a spectrofluorometer.

Materials:

-

4-Methylumbelliferone (4-MU) powder

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Appropriate solvents (e.g., ethanol, deionized water)

-

Buffer solutions of various pH values (e.g., phosphate buffer, glycine buffer)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-MU (e.g., 1 mM) in a suitable solvent like methanol or ethanol.[4]

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent or buffer of interest.

-

Absorption Spectrum Measurement:

-

Use a spectrophotometer to measure the absorbance of the working solution from 200 to 450 nm.

-

Use the solvent or buffer as a blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λmax from the absorption spectrum (e.g., 360 nm).

-

Scan the emission spectrum over a range of wavelengths (e.g., 400 to 600 nm).

-

Identify the wavelength of maximum emission (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the determined λem from the emission spectrum (e.g., 450 nm).

-

Scan the excitation spectrum over a range of wavelengths (e.g., 300 to 420 nm).

-

The resulting spectrum should resemble the absorption spectrum.

-

-

Data Analysis: Plot absorbance/fluorescence intensity versus wavelength to visualize the spectra and determine the maxima.

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is determined relative to a standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ is a common standard.

Materials:

-

4-Methylumbelliferone solution of known absorbance

-

Quantum yield standard solution (e.g., quinine sulfate) with the same absorbance at the excitation wavelength

-

Spectrofluorometer

-

Spectrophotometer

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the 4-MU sample and the quantum yield standard in the desired solvent.

-

Measure Absorbance: Measure the absorbance of all solutions at the chosen excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the 4-MU solutions and the standard solutions using the same excitation wavelength and instrument settings.

-

Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Mandatory Visualizations

Signaling Pathway: Inhibition of Hyaluronic Acid Synthesis by 4-Methylumbelliferone

4-Methylumbelliferone is a known inhibitor of hyaluronic acid (HA) synthesis.[5] It depletes the cellular pool of UDP-glucuronic acid, a key substrate for HA synthases (HAS).

Caption: Inhibition of hyaluronic acid synthesis by 4-methylumbelliferone.

Experimental Workflow: Fluorometric Enzyme Assay

Esters of 4-methylumbelliferone are non-fluorescent until cleaved by a specific enzyme, releasing the highly fluorescent 4-MU.[4] This principle is the basis for many sensitive enzyme assays.

Caption: Workflow for a fluorometric enzyme assay using a 4-MU substrate.

References

Methodological & Application

Application Notes and Protocols for 4-Methylumbelliferyl Nonanoate Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of 4-Methylumbelliferyl nonanoate (B1231133), a fluorogenic substrate used for the detection and quantification of esterase activity.

Introduction

4-Methylumbelliferyl nonanoate (4-MUN) is a non-fluorescent molecule that, upon enzymatic cleavage by esterases, releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[1] This property makes it a valuable tool in various biological assays for measuring esterase activity. The intensity of the fluorescence emitted by 4-MU is directly proportional to the enzymatic activity, allowing for sensitive and quantitative measurements. Accurate preparation of the 4-MUN stock solution is critical for obtaining reliable and reproducible experimental results.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 18319-93-2 |

| Molecular Formula | C₁₉H₂₄O₄ |

| Molecular Weight | 316.39 g/mol [] |

| Appearance | White to off-white solid powder[] |

| Purity | ≥95% |

| Excitation Wavelength (of 4-MU) | ~365 nm |

| Emission Wavelength (of 4-MU) | ~445 nm[3] |

Signaling Pathway and Experimental Workflow

The enzymatic reaction and subsequent detection of fluorescence follow a straightforward pathway. Esterase enzymes hydrolyze the ester bond in this compound, releasing 4-methylumbelliferone and nonanoic acid. The liberated 4-methylumbelliferone exhibits strong blue fluorescence upon excitation.

Caption: Enzymatic hydrolysis of this compound and the corresponding experimental workflow.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (MW: 316.39 g/mol )

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Weighing the Compound: Accurately weigh out 3.16 mg of this compound using an analytical balance.

-

Dissolving in DMSO: Transfer the weighed compound into a suitable microcentrifuge tube or amber glass vial. Add 1.0 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Storage: Store the 10 mM stock solution at -20°C, protected from light.[][4] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Note on Solubility: While some sources suggest solubility in water, acetone, and methanol, DMSO is a reliable solvent for preparing concentrated stock solutions of umbelliferyl derivatives.[][5] For aqueous-based assays, the DMSO stock solution should be diluted to the final working concentration in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.

Data Presentation

The following table summarizes the key quantitative data for the preparation of the stock solution.

| Parameter | Value |

| Compound | This compound |

| Molecular Weight | 316.39 g/mol |

| Desired Stock Concentration | 10 mM |

| Mass to Weigh | 3.16 mg |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Final Volume | 1.0 mL |

| Storage Temperature | -20°C |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents.

-

Work in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application Notes and Protocols for Measuring Esterase Activity with 4-Methylumbelliferyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, resulting in the formation of an alcohol and a carboxylic acid. The measurement of esterase activity is crucial in various fields of research, including drug metabolism, toxicology, and the screening of potential enzyme inhibitors. This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay to determine esterase activity using 4-Methylumbelliferyl nonanoate (B1231133) (4-MUN) as a substrate.

The assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUN to produce the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity of 4-MU, which can be measured using a fluorometer, is directly proportional to the esterase activity in the sample. This method is adaptable for high-throughput screening in microplate format.

Principle of the Assay

The enzymatic reaction involves the cleavage of the ester bond in 4-Methylumbelliferyl nonanoate by an esterase. This releases the fluorophore 4-methylumbelliferone, which exhibits strong fluorescence upon excitation. The reaction can be stopped at a specific time point, and the fluorescence measured, or the increase in fluorescence can be monitored kinetically.

Caption: Enzymatic hydrolysis of this compound.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound (4-MUN) | Sigma-Aldrich | M7764 | -20°C, protect from light |

| 4-Methylumbelliferone (4-MU) | Sigma-Aldrich | M1381 | Room Temperature |

| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 | Room Temperature |

| Glycine (B1666218) | Sigma-Aldrich | G7126 | Room Temperature |

| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |

| Esterase (e.g., Porcine Liver Esterase) | Sigma-Aldrich | E3019 | -20°C |

Solution Preparation

1. Assay Buffer (50 mM Tris-HCl, pH 7.4)

-

Dissolve 6.06 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 7.4 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

2. Substrate Stock Solution (10 mM 4-MUN in DMSO)

-

Dissolve 3.04 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C, protected from light.

3. Standard Stock Solution (1 mM 4-MU in DMSO)

-

Dissolve 1.76 mg of 4-Methylumbelliferone in 10 mL of DMSO.

-

Store at 4°C, protected from light.

4. Stop Solution (0.2 M Glycine-NaOH, pH 10.5)

-

Dissolve 1.5 g of glycine in 80 mL of deionized water.

-

Adjust the pH to 10.5 with 1 M NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Store at room temperature.

Experimental Protocols

Protocol 1: Standard Curve Generation for 4-Methylumbelliferone

A standard curve is essential to convert the relative fluorescence units (RFU) into the molar amount of product formed.

-

Prepare a 10 µM 4-MU working solution: Dilute the 1 mM 4-MU stock solution 1:100 in Assay Buffer.

-

Prepare standards: In a 96-well black microplate, prepare a serial dilution of the 10 µM 4-MU working solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM. A typical dilution series is shown in the table below.

-

Add Stop Solution: Add 100 µL of Stop Solution to each well.

-

Measure Fluorescence: Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

Plot Standard Curve: Plot the fluorescence intensity (RFU) against the known concentration of 4-MU (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the RFU and 'x' is the concentration of 4-MU.

Table 1: 4-Methylumbelliferone Standard Curve Preparation

| Well | Volume of 10 µM 4-MU (µL) | Volume of Assay Buffer (µL) | Final 4-MU Concentration (µM) |

| 1 | 0 | 100 | 0 |

| 2 | 10 | 90 | 1.0 |

| 3 | 20 | 80 | 2.0 |

| 4 | 40 | 60 | 4.0 |

| 5 | 60 | 40 | 6.0 |

| 6 | 80 | 20 | 8.0 |

| 7 | 100 | 0 | 10.0 |

Protocol 2: Esterase Activity Assay

This protocol is designed for a 96-well plate format.

-

Sample Preparation:

-

Purified Enzyme: Dilute the esterase enzyme to the desired concentration in Assay Buffer immediately before use. Keep on ice.

-

Cell Lysates: Lyse cells using a suitable lysis buffer (e.g., RIPA buffer). Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate. Dilute the lysate in Assay Buffer to a suitable concentration.

-

Tissue Homogenates: Homogenize the tissue in a suitable buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration.

-

-

Assay Setup:

-

Add 50 µL of your sample (diluted enzyme, cell lysate, or tissue homogenate) to the wells of a 96-well black microplate.

-

Include a "no enzyme" control containing 50 µL of Assay Buffer instead of the sample.

-

Include a "substrate blank" containing the sample but with the addition of Stop Solution before the substrate.

-

-

Initiate the Reaction:

-

Prepare a working substrate solution by diluting the 10 mM 4-MUN stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Add 50 µL of the working substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

-

Incubation:

-